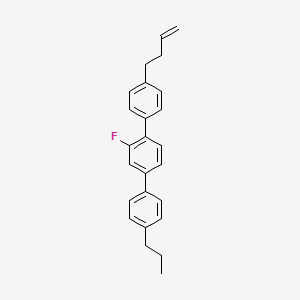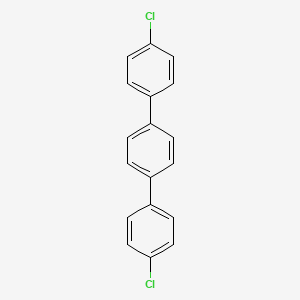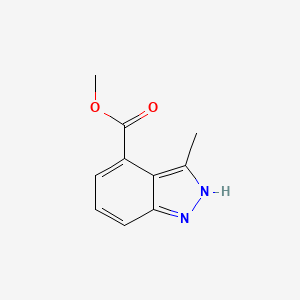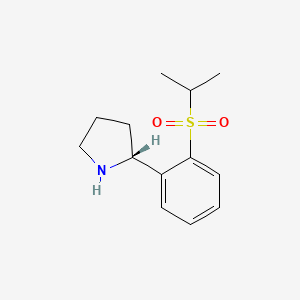
5'-Azido-2',5'-dideoxy-2'-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Azido-2’,5’-dideoxy-2’-fluorouridine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. It is also a valuable reagent in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5’-Azido-2’,5’-dideoxy-2’-fluorouridine primarily undergoes substitution reactions due to the presence of the azide group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne-containing Molecules: React with the azide group in CuAAC.
DBCO or BCN Groups: Used in SPAAC reactions.
Major Products
The major products formed from these reactions are triazole derivatives, which are valuable in various chemical and biological applications .
Scientific Research Applications
5’-Azido-2’,5’-dideoxy-2’-fluorouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of nucleoside analogs and their effects on DNA synthesis.
Medicine: Investigated for its antitumor properties, particularly against lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 5’-Azido-2’,5’-dideoxy-2’-fluorouridine involves the inhibition of DNA synthesis. As a purine nucleoside analog, it gets incorporated into DNA, leading to the disruption of DNA replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antitumor activity.
2’,5’-Dideoxy-2’-fluorouridine: Lacks the azide group but shares similar antitumor properties.
Uniqueness
5’-Azido-2’,5’-dideoxy-2’-fluorouridine is unique due to its azide group, which allows it to participate in click chemistry reactions, making it a versatile tool in chemical synthesis and biological research .
Properties
Molecular Formula |
C9H10FN5O4 |
|---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
1-[5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18) |
InChI Key |
IKZBULOUWHBODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)

![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)


![{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12100089.png)


![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)

